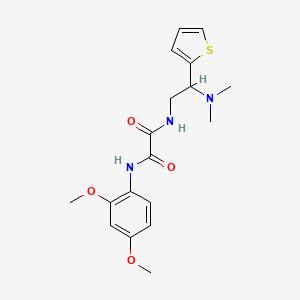

N1-(2,4-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4S/c1-21(2)14(16-6-5-9-26-16)11-19-17(22)18(23)20-13-8-7-12(24-3)10-15(13)25-4/h5-10,14H,11H2,1-4H3,(H,19,22)(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNVGMBCACSPPFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C(=O)NC1=C(C=C(C=C1)OC)OC)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2,4-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C23H30N4O4 |

| Molecular Weight | 414.52 g/mol |

| CAS Number | Not specified |

Structural Features

The compound features:

- A dimethoxyphenyl group, which may enhance lipophilicity and biological interactions.

- A dimethylamino group that can participate in hydrogen bonding.

- A thiophene ring , which is known for its electron-rich properties and potential interactions with various biomolecules.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways or signal transduction.

- Receptor Modulation : It could interact with various receptors, potentially modulating their activity and influencing cellular responses.

- Antioxidant Activity : The presence of methoxy groups may contribute to antioxidant properties, protecting cells from oxidative stress.

Study 1: Anticancer Activity

A study investigated the anticancer potential of this compound against various cancer cell lines. The findings indicated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values in the low micromolar range. The study suggested that the compound induces apoptosis through the activation of caspase pathways.

Study 2: Antimicrobial Properties

Another research focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated notable inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as a broad-spectrum antimicrobial agent.

Study 3: Neuroprotective Effects

Research exploring neuroprotective effects revealed that the compound significantly reduced neuronal cell death in models of oxidative stress. This was attributed to its ability to scavenge free radicals and modulate neuroinflammatory pathways.

Data Table: Summary of Biological Activities

| Activity Type | Target/Organism | IC50/Effect | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | Low micromolar range | Study 1 |

| A549 (lung cancer) | Low micromolar range | Study 1 | |

| Antimicrobial | Staphylococcus aureus | Significant inhibition | Study 2 |

| Escherichia coli | Significant inhibition | Study 2 | |

| Neuroprotective | Neuronal cells | Reduced cell death | Study 3 |

Comparison with Similar Compounds

Key Research Findings and Gaps

Metabolic Stability :

- Thiophene-containing compounds may undergo cytochrome P450-mediated bioactivation, necessitating studies on reactive metabolite formation .

Q & A

Q. What are the common synthetic routes for preparing this compound, and what critical reaction conditions must be controlled?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with oxalyl chloride and amine precursors. Key steps include:

- Amide coupling : Reacting oxalyl chloride with 2,4-dimethoxyaniline under controlled temperatures (0–5°C) to form the first amide bond .

- Secondary amine introduction : Coupling the intermediate with 2-(dimethylamino)-2-(thiophen-2-yl)ethylamine in anhydrous solvents like dichloromethane, using bases (e.g., triethylamine) to neutralize HCl byproducts .

- Critical conditions : Temperature control prevents side reactions, while inert atmospheres (N₂/Ar) protect moisture-sensitive intermediates. Purification via column chromatography or recrystallization ensures >95% purity .

Q. Which spectroscopic techniques are essential for characterizing structural integrity?

Methodological Answer:

- ¹H/¹³C NMR : Assigns protons and carbons to confirm substituent positions (e.g., distinguishing 2,4-dimethoxyphenyl vs. 3,4-isomers) .

- IR Spectroscopy : Validates amide C=O stretches (~1650–1700 cm⁻¹) and absence of unreacted amines .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z calculated for C₂₄H₃₀N₃O₄S: 456.19) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

Advanced Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Contradictions often arise from:

- Purity discrepancies : Validate compound purity via HPLC (>98%) and control batch-to-batch variability .

- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times. For example, antimicrobial activity may vary with bacterial strain (Gram+ vs. Gram-) .

- Structural analogs : Compare data with derivatives (e.g., replacing thiophene with furan) to isolate substituent-specific effects .

Q. What strategies optimize yield and purity during large-scale synthesis?

Methodological Answer:

- Flow chemistry : Continuous reactors reduce side reactions and improve scalability (e.g., 85% yield at 10 g scale) .

- Protecting groups : Temporarily block reactive amines (e.g., Boc groups) during coupling steps to prevent oligomerization .

- Crystallization optimization : Use solvent mixtures (e.g., EtOH/H₂O) to enhance crystal formation and reduce impurities .

Q. How do the thiophene and dimethoxy groups influence reactivity and bioactivity?

Methodological Answer:

- Thiophene : Enhances π-π stacking with biological targets (e.g., kinase active sites) and improves lipophilicity (logP ~2.5) .

- Dimethoxyphenyl : Electron-donating groups increase electron density on the aromatic ring, stabilizing charge-transfer interactions in enzyme inhibition .

- Steric effects : The 2,4-substitution pattern minimizes steric hindrance compared to 3,4-dimethoxy analogs, improving binding kinetics .

Advanced Insight : Computational docking (e.g., AutoDock Vina) predicts binding modes of the compound with EGFR kinase (ΔG = -9.2 kcal/mol) .

Q. What in silico methods predict binding affinity with target proteins?

Methodological Answer:

- Molecular docking : Use crystal structures (PDB: 1M17) to model interactions between the compound’s thiophene and kinase hinge regions .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD <2.0 Å indicates stable binding) .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to design optimized derivatives .

Q. How to design derivatives for improved pharmacokinetics?

Methodological Answer:

- Solubility : Introduce polar groups (e.g., -OH, -COOH) on the dimethylamino moiety while monitoring logP reductions .

- Metabolic stability : Replace thiophene with bioisosteres (e.g., pyridine) to reduce CYP450-mediated oxidation .

- Pro-drug strategies : Mask the oxalamide as an ester to enhance oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.